Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
Description
Properties
IUPAC Name |
potassium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S.K/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWRYUCJQNWKL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the carboxylate group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate, exhibit significant anticancer properties. Studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.28 μg/mL against breast cancer cells (MCF-7) and 0.52 μg/mL against lung carcinoma cells (A549) . The mechanism of action often involves interactions with tubulin, affecting cell cycle progression and inducing apoptosis .
Anticonvulsant Properties
this compound has also been investigated for its anticonvulsant effects. A series of thiadiazole derivatives were synthesized and tested for their ability to protect against seizures induced by maximal electroshock and pentylenetetrazole in animal models. Many compounds exhibited protective effects at doses ranging from 100 to 300 mg/kg . This suggests a potential for developing new anticonvulsant medications based on this scaffold.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies have reported that derivatives containing the thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, certain 2-amino-1,3,4-thiadiazole derivatives have been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Agricultural Applications
Pesticidal Activity
Research has demonstrated that thiadiazole derivatives can serve as effective pesticides. This compound has been linked to increased resistance against plant pathogens. In particular, studies have highlighted its efficacy against Tobacco Mosaic Virus (TMV), where certain derivatives showed curative rates exceeding those of standard treatments . This suggests potential applications in crop protection strategies.
Biochemical Applications
Buffering Agent
In biochemical research and peptide synthesis, this compound is utilized as an organic buffer. Its ability to maintain pH stability makes it suitable for various laboratory applications . The compound's high yield in peptide synthesis further underscores its importance in biochemistry.
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | IC50 values as low as 0.28 μg/mL in MCF-7 cells |
| Anticonvulsant medications | Protection against seizures at doses of 100 mg/kg | |
| Antimicrobial agents | Effective against S. aureus and E. coli | |
| Agricultural Science | Pesticides | Effective against TMV with high curative rates |
| Biochemistry | Organic buffer for peptide synthesis | High yield in laboratory applications |
Mechanism of Action
The mechanism of action of Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiadiazole vs. Oxadiazole Derivatives
A key structural analogue is Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate (CAS 1989671-27-3), which replaces the sulfur atom in the thiadiazole ring with oxygen. This substitution reduces the molar mass to 192.22 g/mol (C₆H₅KN₂O₃) and alters physicochemical properties. Conversely, the oxadiazole variant may demonstrate superior thermal stability owing to stronger C–O bonds .
Functional Group Variations: Carboxylate vs. Ester Derivatives
Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate represents an ester analogue of the target compound. Unlike the ionic potassium salt, the ethyl ester (C₇H₉N₂O₂S) is lipophilic, favoring membrane permeability in drug delivery. However, the potassium salt’s aqueous solubility (enhanced by ionic dissociation) makes it preferable for formulations requiring rapid dissolution .
Substituent Modifications: Cyclopropyl vs. Aromatic Groups
Derivatives such as 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (synthesized via POCl₃-mediated reactions) highlight the impact of substituents on bioactivity.
Commercial Availability and Cost
The potassium salt is priced at €670.00/50 mg (CymitQuimica), reflecting its specialized use in high-value applications. In contrast, simpler derivatives like 5-Cyclopropyl-1,3,4-oxadiazol-2-amine (BD10063, €98/250 mg) are more cost-effective but lack the carboxylate functionality critical for salt formation or further derivatization .
Table 1: Comparative Analysis of Key Compounds
| Property | Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate | Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate | Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate |
|---|---|---|---|
| Molecular Formula | C₆H₇KN₂O₂S | C₆H₅KN₂O₃ | C₇H₉N₂O₂S |
| Molar Mass (g/mol) | 210.29 | 192.22 | 199.22 |
| Core Heteroatom | Sulfur (thiadiazole) | Oxygen (oxadiazole) | Sulfur (thiadiazole) |
| Solubility | High (ionic) | Moderate | Low (lipophilic) |
| Typical Applications | Pharmaceutical intermediates | Material science | Agrochemistry |
| Price (50 mg) | €670.00 | Not listed | Not listed |
Research Implications
- Pharmacology : The thiadiazole core’s sulfur atom enhances interactions with enzymes like carbonic anhydrase, making it valuable in kinase inhibitor design.
- Material Science : Oxadiazole derivatives are explored for OLEDs due to their electron-transport properties, whereas thiadiazoles are less studied in this context .
Biological Activity
Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, particularly its anticancer properties, antimicrobial effects, and other pharmacological potentials.
Overview of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. They exhibit a broad range of biological activities including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory effects. The structural diversity of thiadiazoles allows for the modification of their pharmacological properties through various substituents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,3,4-thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against lung carcinoma (A549), breast cancer (MCF-7), and colon cancer (HCT116) cell lines. The compound's IC50 values range from 3.29 to 10 µg/mL across different cell types .
- A structure–activity relationship study indicated that modifications in the cyclopropyl group influence the compound's efficacy, with certain substituents enhancing its cytotoxic properties .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Antibacterial Effects : Studies indicate that derivatives of thiadiazoles exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways .
- Antifungal Properties : The compound has also been tested against fungal strains such as Candida albicans, showing effective inhibition at certain concentrations .
Pharmacological Significance
The pharmacological significance of this compound extends beyond anticancer and antimicrobial activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro .
- Potential as a Tyrosine Kinase Inhibitor : Molecular docking studies have indicated that the compound can interact with tyrosine kinase receptors involved in cancer cell proliferation and survival pathways .
Data Summary
| Activity Type | Cell Line/Organism | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung) | 3.29 µg/mL | Apoptosis induction via caspase activation |
| MCF-7 (Breast) | 10 µg/mL | Mitochondrial membrane potential disruption | |
| HCT116 (Colon) | Varies (0.74–10 µg/mL) | Cell cycle arrest and apoptosis | |
| Antibacterial | Staphylococcus aureus | Effective at low concentrations | Cell wall synthesis inhibition |
| Escherichia coli | Effective at low concentrations | Protein synthesis interference | |
| Antifungal | Candida albicans | Moderate inhibition | Disruption of fungal cell wall |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate, and how can reaction conditions be tailored to improve yield?
- The compound can be synthesized via cyclocondensation of cyclopropanecarboxylic acid derivatives with thiosemicarbazide, followed by carboxylation and potassium salt formation. Key steps include refluxing with POCl₃ for cyclization and subsequent hydrolysis . Optimization involves adjusting reaction time (e.g., 4 hours for reflux) and solvent selection (ethanol for crystallization). For thiadiazole derivatives, alkylation or substitution reactions using carbon disulfide and alkylating agents can diversify functional groups .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm cyclopropyl protons (δ ~0.5–1.5 ppm) and thiadiazole ring carbons (δ ~160–180 ppm).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., parent ion at m/z 241.2 for C₇H₇KN₂O₂S₂).
- Thin-Layer Chromatography (TLC): Use silica gel with ethyl acetate/hexane (3:7) to monitor reaction progress and purity .
Q. How does the solubility profile of this compound influence its application in in vitro assays?
- The potassium salt enhances water solubility compared to its carboxylic acid form. Solubility in polar aprotic solvents (e.g., DMF or DMSO) facilitates dissolution for cell-based assays, while insolubility in non-polar solvents aids purification . Pre-formulation studies should assess pH-dependent stability (e.g., buffer systems at pH 6–8) to prevent degradation .
Q. What preliminary biological screening strategies are recommended for evaluating its bioactivity?
- Enzyme Inhibition Assays: Test against cysteine proteases or kinases due to thiadiazole’s affinity for sulfur-binding active sites. Use fluorescence-based substrates (e.g., Z-FR-AMC for cathepsin B) .
- Antimicrobial Screening: Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the electron density distribution, highlighting nucleophilic sites (e.g., carboxylate oxygen) and electrophilic regions (thiadiazole sulfur). Exact exchange functionals improve accuracy for redox potentials and reaction barriers .
Q. What strategies resolve contradictions in biological activity data across similar thiadiazole derivatives?
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on target binding. For example, cyclopropyl enhances metabolic stability but may reduce solubility .
- Meta-Analysis of Pharmacokinetic Data: Use HPLC-MS to correlate cellular uptake differences with logP values. A lower logP (<2) often improves bioavailability but may limit membrane permeability .
Q. How does the cyclopropyl group influence the compound’s mechanism of action in enzyme inhibition?
- The cyclopropyl ring induces steric hindrance, stabilizing non-covalent interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2). Molecular dynamics simulations show prolonged binding residence times (~50 ns) compared to non-cyclopropyl analogs .
Q. What experimental designs are critical for assessing its potential as a kinase inhibitor?
- Kinase Profiling Panels: Test against a 50-kinase panel (e.g., Eurofins) at 1 µM to identify hits.
- ATP-Competition Assays: Use ADP-Glo™ to measure IC₅₀ values under varying ATP concentrations (0.1–10 mM). A shift in IC₅₀ with increasing ATP suggests competitive inhibition .
Methodological Considerations
- Data Reproducibility: Standardize synthetic protocols (e.g., POCl₃ stoichiometry) and biological assay conditions (e.g., cell passage number) to minimize variability .
- Advanced Characterization: Pair X-ray crystallography with Hirshfeld surface analysis to map intermolecular interactions in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
